![molecular formula C13H21NO B11821133 N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)

N-[1-(adamantan-1-yl)propylidene]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

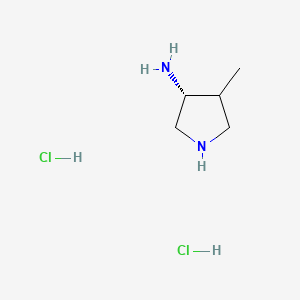

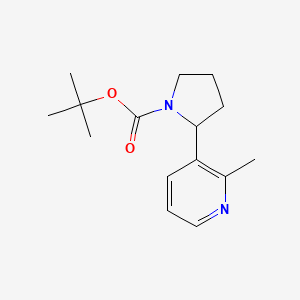

N-[1-(Adamantan-1-yl)propyliden]hydroxylamin ist eine chemische Verbindung mit der Summenformel C13H21NO und einem Molekulargewicht von 207,32 g/mol . Sie ist auch unter ihrem IUPAC-Namen bekannt, 1-(1-Nitrosopropyl)adamantan . Diese Verbindung zeichnet sich durch das Vorhandensein einer Adamantan-Einheit aus, die ein tricyclischer Kohlenwasserstoff ist, und einer Hydroxylamin-Funktion.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[1-(Adamantan-1-yl)propyliden]hydroxylamin umfasst typischerweise die Reaktion von Adamantanderivaten mit Nitrierungsmitteln. Ein häufiges Verfahren ist die Reaktion von 1-Adamantylamin mit Nitrosylchlorid in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-[1-(Adamantan-1-yl)propyliden]hydroxylamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um hohe Ausbeuten und Reinheit zu erzielen. Das Produkt wird dann mit Verfahren wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

N-[1-(Adamantan-1-yl)propyliden]hydroxylamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Nitrosoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylamingruppe in ein Amin umwandeln.

Substitution: Die Adamantan-Einheit kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Nitrosoderivate.

Reduktion: Amine.

Substitution: Substituierte Adamantanderivate.

Wissenschaftliche Forschungsanwendungen

N-[1-(Adamantan-1-yl)propyliden]hydroxylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere auf seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[1-(Adamantan-1-yl)propyliden]hydroxylamin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen, was zu den beobachteten biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Adamantanamin: Ein primäres Amin mit ähnlichen strukturellen Merkmalen.

1-Adamantanon: Ein Ketonderivat von Adamantan.

1-Adamantanol: Ein Alkohol-Derivat von Adamantan.

Einzigartigkeit

N-[1-(Adamantan-1-yl)propyliden]hydroxylamin ist aufgrund des Vorhandenseins sowohl der Adamantan-Einheit als auch der Hydroxylamin-Funktion einzigartig. Diese Kombination verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C13H21NO |

|---|---|

Molekulargewicht |

207.31 g/mol |

IUPAC-Name |

N-[1-(1-adamantyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3 |

InChI-Schlüssel |

LLFZJPRDIIBXIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=NO)C12CC3CC(C1)CC(C3)C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)

![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)

![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)